molecular formula C12H20N2O4 B8765368 2,5-Diethyl octahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

2,5-Diethyl octahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

Cat. No. B8765368
M. Wt: 256.30 g/mol
InChI Key: IJJLZQQRZTWPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diethyl octahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate is a useful research compound. Its molecular formula is C12H20N2O4 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Diethyl octahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diethyl octahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,5-Diethyl octahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C12H20N2O4/c1-3-17-11(15)9-5-8-6-14(7-10(8)13-9)12(16)18-4-2/h8-10,13H,3-7H2,1-2H3

InChI Key

IJJLZQQRZTWPDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CN(CC2N1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)C1CC2CN(C(=O)OCC)CC2N1Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

96.5 g (0.279 mol) of diethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-3,7-dicarboxylate in 1 1 of ethanol are hydrogenated at 100 C and 100 bar on 5 g of palladium-active carbon (10% Pd). The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Name
diethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-3,7-dicarboxylate
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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